![molecular formula C8H5Cl2NO2S B1432530 4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1557469-14-3](/img/structure/B1432530.png)
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride
Overview
Description
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1557469-14-3 . It has a molecular weight of 250.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.1 .Scientific Research Applications
Friedel-Crafts Sulfonylation
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, have been employed in the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Characterization of Novel Polymers
The chloro-monomer 1-(4'-chloro-1-benzoyl)-3-(4'-1-choro-benzene sulfonyl)-benzene (CBCBSB), synthesized by the Friedel-Crafts reaction of m-chlorosulfonyl benzoyl chloride with chlorobenzene, is used to create novel poly (aryl ether sulfone ketone)s (PAESK) containing m-sulfonylbenzoyl linkages in the main chains. These polymers, characterized by various techniques such as FT-IR, NMR, and XRD, exhibit good melt processability, solubility in certain solvents, and excellent mechanical performance (Ding, Wang, Zhang, & Liu, 2011).
Chemical Analysis and Characterization
In a study focusing on the function group uniformity of polystyrol sulfonyl chloride resins, infrared spectroscopy was utilized to detect the results of chloro-sulfonation reactions. Characteristic peaks were identified, and their absorbance ratios were used to express the uniformity of polystyrol sulfonyl chloride resins, confirming that infrared spectroscopy can quickly and practically determine function group uniformity (Lin, Wei, Liu, & Zhou, 2009).
Oxidative Conversion of Thiols and Disulfides
Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide have been used as reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This method provides an efficient and mild approach to synthesize a variety of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
properties
IUPAC Name |
4-chloro-2-(cyanomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAYMTVGBZEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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